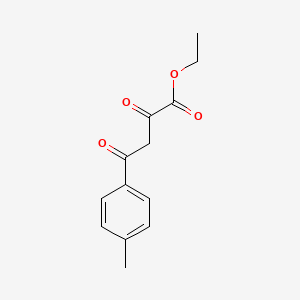

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMYOPVSVNPECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344201 | |

| Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-37-9 | |

| Record name | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (CAS 5814-37-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis and Medicinal Chemistry

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β-keto ester with the CAS number 5814-37-9, is a multifaceted organic compound that holds significant promise as a versatile intermediate in both synthetic organic chemistry and the nuanced field of drug discovery.[1][2] Its unique 1,3-dicarbonyl moiety imparts a rich chemical reactivity, making it a valuable building block for the synthesis of more complex molecular architectures. This guide, designed for the discerning researcher, will delve into the core chemical properties, synthesis, reactivity, and potential therapeutic applications of this compound, with a particular focus on its emerging role as a scaffold for kinase inhibitors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5814-37-9 | [3] |

| Molecular Formula | C₁₃H₁₄O₄ | [3] |

| Molecular Weight | 234.25 g/mol | [3] |

| IUPAC Name | ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | [3] |

| Appearance | Expected to be a solid or oil | N/A |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C is recommended for long-term stability. | [4] |

Structural Features and Tautomerism:

The structure of this compound is characterized by an ethyl ester group and a p-tolyl ketone separated by a methylene group, forming a 1,3-dicarbonyl system. This structural motif is of paramount importance as it allows for the existence of keto-enol tautomerism, which significantly influences its reactivity. The acidic α-hydrogen, situated between the two carbonyl groups, can be readily abstracted, leading to the formation of a resonance-stabilized enolate.

Caption: Keto-enol tautomerism of this compound.

Synthesis: A Practical Approach via Claisen Condensation

The most common and efficient method for the synthesis of this compound and its analogs is the Claisen condensation.[4][5] This reaction involves the base-mediated condensation of an ester and a ketone. In this specific case, 4'-methylacetophenone is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

Reaction Scheme:

Caption: Synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound.[4]

Materials:

-

4'-Methylacetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous toluene

-

5% Dilute hydrochloric acid

-

Anhydrous sodium sulfate

-

95% Ethanol

Procedure:

-

To a 250-mL three-necked flask equipped with a stirrer, add 24 g (0.348 mol) of sodium ethoxide and 200 mL of anhydrous toluene. Stir the mixture to ensure proper dispersion.

-

Slowly add 45.6 g (0.34 mol) of 4'-methylacetophenone dropwise over 30 minutes.

-

Subsequently, add 51.0 g (0.348 mol) of diethyl oxalate dropwise.

-

After the addition is complete, heat the reaction mixture to 50-60°C and maintain stirring for 4 hours.

-

Cool the reaction to room temperature and wash with a 5% dilute hydrochloric acid solution to neutralize the base and quench the reaction.

-

Perform a liquid-liquid extraction. Collect the toluene layer and dry it over anhydrous sodium sulfate for 30 minutes.

-

Filter the solution and remove the toluene from the filtrate by distillation under reduced pressure.

-

Recrystallize the resulting residue from 95% ethanol to yield the pure product.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, the expected spectroscopic features can be inferred from the analysis of analogous β-keto esters.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the tolyl ring (a singlet), the aromatic protons (two doublets), and the methylene protons. The methylene protons may appear as a singlet or as a more complex pattern depending on the degree of enolization and the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methyl carbon of the tolyl group, the aromatic carbons, and the methylene carbon. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, which would provide definitive structural confirmation.[3]

Infrared (IR) Spectroscopy: The IR spectrum of a β-keto ester is particularly informative due to the keto-enol tautomerism. The spectrum will typically exhibit strong absorption bands for the C=O stretching vibrations of both the keto and ester functional groups. The presence of the enol form can be identified by a broad O-H stretching band and a C=C stretching band.

Chemical Reactivity and Synthetic Utility

The 1,3-dicarbonyl moiety in this compound is the hub of its chemical reactivity, making it a valuable synthon in organic synthesis.

Dual Electrophilic and Nucleophilic Nature: The two carbonyl carbons are electrophilic and can be attacked by nucleophiles. Conversely, the acidic α-protons can be deprotonated to form a nucleophilic enolate. This dual reactivity allows for a wide range of chemical transformations.

Applications as a Building Block: This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The dicarbonyl functionality provides a scaffold for cyclization reactions with dinucleophilic reagents to form pyrazoles, isoxazoles, and pyrimidines.

Caption: Reactivity and synthetic applications of this compound.

Potential Applications in Drug Development: A Focus on Src Kinase Inhibition

Recent studies have highlighted the potential of ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src kinase.[1][5][6] Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, survival, and migration. Its overexpression and hyperactivity have been implicated in the development and progression of numerous cancers.

Mechanism of Action: While the precise binding mode of this compound to Src kinase has not been elucidated, it is hypothesized that the 1,3-dicarbonyl moiety can act as a key pharmacophore, potentially interacting with the ATP-binding site of the kinase. The aryl group (in this case, p-tolyl) can be modified to enhance potency and selectivity.

Biological Activity: A study on a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives demonstrated their ability to inhibit Src kinase with moderate activity.[5] For instance, a closely related analog, the 3-methyl substituted derivative, exhibited an IC₅₀ value of 48.3 µM.[5] The biological activity of the p-tolyl variant is expected to be in a similar range, although empirical testing is required for confirmation. This level of activity provides a promising starting point for lead optimization in a drug discovery program.

Src Signaling Pathway and Point of Intervention:

Caption: Simplified Src signaling pathway and the potential point of inhibition.

Conclusion and Future Perspectives

This compound is a chemically rich and synthetically valuable molecule. Its straightforward synthesis via Claisen condensation, coupled with the versatile reactivity of its 1,3-dicarbonyl core, establishes it as an important intermediate for the construction of complex organic molecules. Furthermore, its demonstrated potential as a scaffold for Src kinase inhibitors opens up exciting avenues for its application in medicinal chemistry and drug development. Future research should focus on the detailed biological evaluation of this specific compound, including the determination of its IC₅₀ against a panel of kinases to assess its selectivity, and co-crystallization studies to elucidate its binding mode. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular entity.

References

-

Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

-

Rafinejad, A., Fallah-Tafti, A., Tiwari, R., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University. [Link]

-

Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ravindra Acharya, K., & Sake Gowda, D. S. (1981). Crystal structure of ethyl pyruvate-2-methyl-4-chloro-phenyl hydrazone. Pramana, 16(5), 385-390. [Link]

-

University of Wisconsin. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). [Link]

-

Amanote Research. (n.d.). Crystal Structure of Ethyl 2-[2-(4-Methylbenzoyl)-5-P-Tolyl-1h-Imidazol-1-Yl]acetate. [Link]

-

Amanote Research. (n.d.). Crystal Structure of Ethyl 2-(2-{1-[N-(4-Bromophenyl)-2-Oxo-2-Phenylacetamido]-2-Tert-Butylamino-2-Oxoethyl}-1h-Pyrrol-1-Yl)acetate. [Link]

-

ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. [Link]

-

Wikipedia. (n.d.). Ethyl pyruvate. [Link]

-

PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [Link]

-

NIST. (n.d.). Butanoic acid, ethyl ester. [Link]

-

PubMed. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

-

Crysdot LLC. (n.d.). This compound. [Link]

-

PubChemLite. (n.d.). Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate (C13H11F3O4). [Link]

Sources

- 1. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]

- 2. This compound, CasNo.5814-37-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 2.4-dioxo-4-p-tolylbutanoate CAS#: 5814-37-9 [m.chemicalbook.com]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: A Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β-keto ester of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's core characteristics, synthesis, and its emerging role as a scaffold for the development of targeted therapeutics.

Introduction: The Significance of the β-Keto Ester Moiety

This compound belongs to the versatile class of β-keto esters, organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural arrangement imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. The presence of two carbonyl groups and an acidic α-hydrogen allows for a rich chemistry, including facile enolate formation, alkylation, and cyclization reactions. These properties have established β-keto esters as crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₄O₄, possesses a molecular weight of 234.25 g/mol [1]. Its structure consists of a butanoate backbone functionalized with two carbonyl groups at positions 2 and 4, an ethyl ester group, and a p-tolyl group attached to the C4 carbonyl.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5814-37-9 | [1] |

| Molecular Formula | C₁₃H₁₄O₄ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Melting Point | 37-39 °C | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred from melting point |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | General knowledge of β-keto esters[3] |

Keto-Enol Tautomerism: A Key Structural Feature

A critical aspect of the chemistry of this compound is its existence as a mixture of keto and enol tautomers in solution. The presence of acidic α-hydrogens between the two carbonyl groups facilitates the reversible isomerization to the more conjugated enol form. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring-like structure. Understanding this tautomerism is crucial for predicting the compound's reactivity and for the interpretation of its spectroscopic data.

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this specific case, p-methylacetophenone reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

Reaction Mechanism

The reaction proceeds through the formation of an enolate from p-methylacetophenone, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

Caption: Schematic of the Claisen condensation for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from the general procedure described by Rafinejad et al. (2015) for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates[2].

Materials:

-

p-Methylacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Sulfuric acid (dilute)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve a stoichiometric amount of sodium metal in absolute ethanol with stirring until all the sodium has reacted to form sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of p-methylacetophenone and a stoichiometric equivalent of diethyl oxalate dropwise with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature overnight.

-

Heating: After overnight stirring, heat the reaction mixture at 80 °C for 30 minutes to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature and then acidify with dilute sulfuric acid to a pH of approximately 2.

-

Extraction: Extract the product into dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of dry ethanol and an inert atmosphere is crucial as sodium ethoxide is a strong base and is highly reactive with water. The presence of water would lead to the hydrolysis of the ester and quench the base, thereby inhibiting the desired condensation reaction.

-

Freshly Prepared Base: Sodium ethoxide is prepared in situ to ensure its reactivity. Commercially available solutions may have reduced efficacy due to degradation.

-

Acidic Work-up: Acidification is necessary to neutralize the basic reaction mixture and protonate the enolate, leading to the formation of the final β-keto ester product.

-

Recrystallization: This purification technique is employed to remove any unreacted starting materials and by-products, yielding a product of high purity.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The presence of both keto and enol tautomers in solution will be reflected in the NMR spectra.

Expected ¹H NMR Data (in CDCl₃, 400 MHz): The spectrum is expected to show signals for both the keto and enol forms.

-

Ethyl group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-).

-

p-Tolyl group: A singlet for the methyl group around δ 2.4 ppm (3H, Ar-CH₃) and a set of doublets in the aromatic region (δ 7.2-7.9 ppm, 4H).

-

Methylene group (Keto form): A singlet around δ 4.0-4.5 ppm (2H, -CO-CH₂-CO-).

-

Methine proton (Enol form): A singlet around δ 6.0-6.5 ppm (1H, =CH-).

-

Enolic hydroxyl proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may or may not be observable depending on the solvent and concentration.

Expected ¹³C NMR Data (in CDCl₃): The spectrum will display distinct signals for the carbonyl carbons and other carbons in the molecule.

-

Carbonyl carbons: Signals in the range of δ 160-200 ppm.

-

Ethyl group carbons: Signals around δ 14 ppm (-CH₃) and δ 62 ppm (-OCH₂-).

-

p-Tolyl group carbons: A signal for the methyl carbon around δ 21 ppm and aromatic carbons in the range of δ 125-145 ppm.

-

Methylene/Methine carbon: A signal for the α-carbon, with different chemical shifts for the keto and enol forms.

Infrared (IR) Spectroscopy Data: The IR spectrum provides valuable information about the functional groups present.

-

C=O stretching (ester and ketone): Strong absorption bands in the region of 1650-1750 cm⁻¹. The presence of two distinct carbonyl peaks may be observed.

-

C-O stretching (ester): A strong band in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

O-H stretching (enol form): A broad band in the region of 2500-3300 cm⁻¹ due to intramolecular hydrogen bonding.

A study by Rafinejad et al. (2015) reported the following IR (KBr) peaks for the closely related Ethyl-4-hydroxy-2-oxo-4-phenylbut-3-enoate: 3082, 2995, 2980, 2935, 1735, 1637, 1520 cm⁻¹[2]. For this compound, the IR (KBr) spectrum showed peaks at 3085, 2988, 2975, 2928, 1725, 1635, and 1520 cm⁻¹[2].

Applications in Drug Discovery: A Scaffold for Src Kinase Inhibitors

The scientific integrity of this compound as a valuable scaffold in medicinal chemistry is underscored by its potential as a precursor for Src kinase inhibitors.

The Role of Src Kinase in Cancer

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play a pivotal role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation and overactivation of Src kinase have been implicated in the development and progression of numerous human cancers. Consequently, the development of small molecule inhibitors targeting Src kinase is a significant area of research in oncology drug discovery.

Ethyl 2,4-dioxo-4-arylbutanoates as Src Kinase Inhibitors

Research has demonstrated that derivatives of ethyl 2,4-dioxo-4-arylbutanoate exhibit inhibitory activity against Src kinase. A study by Rafinejad et al. (2015) synthesized a series of these compounds and evaluated their in vitro Src kinase inhibitory activity[2]. The study found that these compounds displayed moderate activity, with IC₅₀ values in the micromolar range[2]. The p-tolyl derivative, in particular, is part of this promising class of compounds.

The 1,3-dicarbonyl moiety is a key pharmacophore that can chelate with metal ions or form hydrogen bonds within the active site of the enzyme. The aryl group provides a scaffold for further modification to enhance potency and selectivity. The structure-activity relationship (SAR) studies on these derivatives can guide the design of more potent and specific Src kinase inhibitors.

Caption: A conceptual workflow for developing Src kinase inhibitors from the lead scaffold.

Conclusion

This compound is a molecule of considerable interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its straightforward synthesis via the Claisen condensation, coupled with the versatile reactivity of the β-keto ester functionality, makes it an accessible and valuable building block. The emerging evidence of its potential as a scaffold for Src kinase inhibitors highlights its importance for researchers and drug development professionals. Further exploration of its chemical space through the synthesis of new derivatives and comprehensive biological evaluation will undoubtedly pave the way for the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. ethyl 2.4-dioxo-4-p-tolylbutanoate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033889). [Link]

-

PubChem. Ethyl 3-oxo-4-(p-tolyl)butanoate. National Center for Biotechnology Information. [Link]

-

Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

-

Johns Hopkins University. Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. [Link]

-

ChemBK. ethyl 2,4-dioxo-4-phenylbutanoate. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chegg.com. Solved II. The 'H NMR and 13C NMR spectra for ethyl. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. Ethyl butanoate. [Link]

-

Crysdot LLC. This compound. [Link]

-

NIST WebBook. Butanoic acid, ethyl ester. [Link]

-

ResearchGate. Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. [Link]

-

NIST WebBook. Butanoic acid, ethyl ester. [Link]

-

NIST WebBook. Allyl 2-ethyl butyrate. [Link]

Sources

Physical and chemical properties of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, a β-keto ester of notable interest, is emerging as a significant building block in synthetic organic chemistry and a scaffold in medicinal chemistry. Its unique structural framework, featuring a tolyl moiety connected to a reactive diketone system, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.

Chemical Identity and Structure

This compound is systematically known as ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate.[1] Its identity is well-defined by its CAS number and molecular formula.

| Identifier | Value | Source |

| CAS Number | 5814-37-9 | [1] |

| Molecular Formula | C13H14O4 | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| IUPAC Name | ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | [1] |

The structure of this compound is characterized by an ethyl ester group, a central butanoate chain with two ketone functionalities at the 2- and 4-positions, and a p-tolyl group at the terminal end.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Notes |

| Melting Point | 37-39 °C | Recrystallized from ethanol.[2] |

| Boiling Point | Not available | Data for the analogous ethyl 2,4-dioxo-4-phenylbutanoate is 167 °C at 5 Torr, suggesting a high boiling point.[3] |

| Appearance | Likely a colorless to light yellow solid | Based on the melting point and data for the phenyl analog.[4] |

| Solubility | Soluble in organic solvents | Expected to be soluble in solvents like ethanol, diethyl ether, and dichloromethane.[2][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the β-dicarbonyl moiety, which imparts several key reactive characteristics.

Keto-Enol Tautomerism

A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. This equilibrium is solvent-dependent, with nonpolar solvents typically favoring the enol form. The presence of both tautomers is readily observable by NMR spectroscopy.[5]

Caption: Keto-enol tautomerism in this compound.

Reactivity as a Synthetic Intermediate

The acidic α-protons of the methylene group situated between the two carbonyls make this compound a valuable nucleophile in a variety of carbon-carbon bond-forming reactions. It can be readily deprotonated by a suitable base to form a stabilized enolate, which can then react with various electrophiles. This reactivity makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds.

Synthesis

The most common and efficient method for the synthesis of this compound is through a Claisen condensation reaction.[2][6] This involves the reaction of 4'-methylacetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from the general procedure described by Rafinejad et al. (2015).[2]

Materials:

-

4'-Methylacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Dichloromethane

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 4'-methylacetophenone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise with continuous stirring.

-

Reaction Progression: Stir the mixture overnight at room temperature. Following this, heat the reaction mixture to 80°C for 30 minutes.

-

Workup: Cool the reaction mixture to room temperature and then carefully acidify to a pH of 2 with dilute sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound.

References

- 1. This compound | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. 6296-54-4 CAS MSDS (ETHYL 2,4-DIOXO-4-PHENYLBUTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. benchchem.com [benchchem.com]

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a β-dicarbonyl compound with significant applications in organic synthesis and medicinal chemistry. As a versatile building block, its unambiguous structural confirmation is paramount. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not just raw data but a deeper understanding of the underlying principles of spectroscopic analysis and data interpretation.

Introduction: The Chemical Identity of this compound

This compound (CAS No. 6436-46-0) is a keto-enol tautomer. The molecule exists in equilibrium between its diketo and several enol forms, a characteristic that profoundly influences its spectroscopic properties. Understanding this tautomerism is crucial for interpreting its NMR, IR, and MS data accurately. The p-tolyl group introduces specific aromatic signals, while the ethyl ester and the diketone backbone give rise to a series of characteristic peaks that will be dissected in this guide.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively. The presence of keto-enol tautomers is often most evident in the NMR spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The integration of the signals corresponds to the number of protons of each type.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.39 | t | 3H | -OCH₂CH ₃ |

| 2.43 | s | 3H | Ar-CH ₃ |

| 4.38 | q | 2H | -OCH ₂CH₃ |

| 6.28 | s | 1H | C(O)CH =C(OH) |

| 7.29 | d | 2H | Ar-H (ortho to CH₃) |

| 7.84 | d | 2H | Ar-H (meta to CH₃) |

| 15.5 (approx.) | br s | 1H | Enolic -OH |

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds. Its single residual peak at 7.26 ppm is easily identifiable and typically does not interfere with the analyte's signals.

-

Tautomerism: The prominent singlet at 6.28 ppm and the broad singlet around 15.5 ppm are definitive evidence for the dominance of the enol form in CDCl₃. The vinylic proton at 6.28 ppm is characteristic of the C(O)CH=C(OH) moiety. The highly deshielded and broad signal at ~15.5 ppm is due to the intramolecularly hydrogen-bonded enolic proton, a classic feature of β-dicarbonyl compounds.

-

Aromatic Region: The two doublets at 7.29 and 7.84 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating methyl group are more shielded (upfield) than the protons meta to it.

-

Ethyl Ester Group: The triplet at 1.39 ppm and the quartet at 4.38 ppm are classic signatures of an ethyl group, with the splitting pattern confirming their adjacency.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 16 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

Figure 2: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 14.1 | -OCH₂C H₃ |

| 21.6 | Ar-C H₃ |

| 62.0 | -OC H₂CH₃ |

| 97.9 | =C H- |

| 127.0 | Ar-C (meta to C=O) |

| 129.5 | Ar-C (ortho to C=O) |

| 131.2 | Ar-C (ipso to CH₃) |

| 144.9 | Ar-C (ipso to C=O) |

| 168.3 | C =O (ester) |

| 181.7 | =C(O H)- |

| 184.2 | C =O (ketone) |

-

Carbonyl Carbons: The signals at 168.3, 181.7, and 184.2 ppm are in the characteristic region for carbonyl and enolic carbons. The ester carbonyl is typically the most shielded, while the ketone and enol carbons are further downfield.

-

Aromatic Carbons: Four distinct signals are observed for the six aromatic carbons, consistent with a para-substituted ring. The ipso-carbons (attached to substituents) are often at different chemical shifts than the protonated carbons.

-

Aliphatic Carbons: The signals for the ethyl group and the aromatic methyl group appear in the expected upfield region.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (intramolecular H-bond) |

| 1735 | Strong | C=O stretch (ester) |

| 1605 | Strong | C=O stretch (conjugated ketone) / C=C stretch (enol) |

| 1570 | Medium | Aromatic C=C stretch |

-

Hydrogen Bonding: The very broad absorption in the 3000-2500 cm⁻¹ region is a hallmark of a strongly intramolecularly hydrogen-bonded O-H group, confirming the enol tautomer.

-

Carbonyl Stretching: The strong peak at 1735 cm⁻¹ is characteristic of an unconjugated ester carbonyl. The peak at 1605 cm⁻¹ is attributed to the conjugated ketone and the C=C double bond of the enol form. The conjugation and hydrogen bonding lower the frequency of the ketone C=O stretch from its typical value of ~1715 cm⁻¹.

-

Attenuated Total Reflectance (ATR): ATR is a common sampling technique for IR spectroscopy as it requires minimal sample preparation and is suitable for solids and liquids.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 235.0965 | 100 | [M+H]⁺ |

| 207 | 15 | [M+H - C₂H₄]⁺ |

| 189 | 40 | [M+H - C₂H₅OH]⁺ |

| 119 | 85 | [CH₃C₆H₄CO]⁺ (p-toluoyl cation) |

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like β-dicarbonyls, often yielding the protonated molecule [M+H]⁺ as the base peak. The high-resolution mass measurement (235.0965) allows for the determination of the elemental composition (C₁₃H₁₄O₄).

-

Fragmentation Pathway: The major fragmentation pathways involve the loss of neutral molecules from the protonated parent ion. The loss of ethanol (C₂H₅OH) to give the fragment at m/z 189 is a common fragmentation for ethyl esters. The most abundant fragment ion at m/z 119 corresponds to the stable p-toluoyl cation, which is a key indicator of the p-tolyl ketone moiety.

Figure 3: Proposed major fragmentation pathway for this compound in ESI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. The data strongly supports the predominance of the enol tautomer in non-polar solvents, a crucial consideration for its reactivity and application in chemical synthesis. This guide has detailed not only the spectral features but also the rationale behind the experimental choices, providing a comprehensive resource for researchers in the field.

1H NMR and 13C NMR spectra of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

Introduction

This compound is a β-keto ester, a class of compounds widely utilized as versatile intermediates in organic synthesis.[1][2][3] Their utility stems from the reactivity of the dicarbonyl system and the acidic α-hydrogen. A definitive structural elucidation is paramount for researchers in drug development and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.[4][5]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. A critical feature of β-keto esters is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol isomers.[4][6] This phenomenon, known as keto-enol tautomerism, is directly observable and quantifiable by NMR, providing a deeper understanding of the molecule's structure and electronic environment.[7][8] This guide will dissect the spectral features of both tautomers, explain the causality behind the observed chemical shifts and coupling patterns, and provide a framework for a robust experimental approach.

Molecular Structure and Keto-Enol Tautomerism

The chemical structure of this compound allows it to exist in a state of equilibrium between its keto and enol forms. The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond.[4][6] The position of this equilibrium is sensitive to environmental factors, most notably the solvent.[8][9]

Caption: Standardized workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is a composite of signals from both the keto and enol tautomers. The interconversion between the two forms is slow on the NMR timescale, allowing for the distinct resolution of signals for each species. [7][8]

Signal Assignments for Keto and Enol Tautomers

The following table summarizes the expected proton signals. Chemical shifts are influenced by the electronic environment; deshielded protons appear at higher δ values (downfield). [10]

| Assignment (Label) | Tautomer | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|---|

| Ethyl -CH₃ (a) | Keto | ~1.2-1.4 | Triplet (t) | ~7.1 | 3H | Coupled to adjacent -CH₂- group. |

| Ethyl -CH₃ (a') | Enol | ~1.3-1.5 | Triplet (t) | ~7.1 | 3H | Slightly different chemical environment than keto form. |

| p-tolyl -CH₃ (b) | Both | ~2.4 | Singlet (s) | - | 3H | Aromatic methyl group, singlet. |

| Methylene -CH₂- (c) | Keto | ~4.0 | Singlet (s) | - | 2H | Active methylene protons between two carbonyls. |

| Ethyl -OCH₂- (d) | Keto | ~4.2 | Quartet (q) | ~7.1 | 2H | Coupled to adjacent -CH₃ group. |

| Ethyl -OCH₂- (d') | Enol | ~4.3 | Quartet (q) | ~7.1 | 2H | Deshielded relative to keto form due to conjugation. |

| Vinylic -CH= (e) | Enol | ~5.8-6.4 | Singlet (s) | - | 1H | Proton on a C=C double bond, characteristic of enol. |

| Aromatic Ar-H (f, g) | Both | ~7.2-7.9 | 2 x Doublet (d) | ~8.0 | 4H | Para-substituted ring gives a characteristic AA'BB' pattern. [11] |

| Enolic -OH (h) | Enol | ~12.0-13.0 | Broad Singlet (br s) | - | 1H | Highly deshielded due to strong intramolecular H-bond. |

Quantification of Tautomeric Ratio

The relative abundance of the keto and enol forms can be determined directly from the integrated areas of their unique signals. For instance, the ratio of the integration of the keto methylene singlet (c) to the enol vinylic singlet (e) provides the molar ratio of the tautomers.

-

% Keto = [Integration(c) / 2] / {[Integration(c) / 2] + Integration(e)} * 100

-

% Enol = [Integration(e)] / {[Integration(c) / 2] + Integration(e)} * 100

¹³C NMR Spectral Analysis

In a standard broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak. This technique simplifies the spectrum and allows for a direct count of non-equivalent carbons in each tautomer. [5]

Signal Assignments for Keto and Enol Tautomers

The table below outlines the expected chemical shifts for the carbon atoms. Carbonyl carbons are significantly deshielded and appear far downfield. [12]

| Assignment (Label) | Tautomer | Expected δ (ppm) | Rationale |

|---|---|---|---|

| Ethyl -C H₃ (1) | Both | ~14 | Standard sp³ alkyl carbon. |

| p-tolyl -C H₃ (2) | Both | ~21 | Aromatic methyl carbon. |

| Methylene -C H₂- (3) | Keto | ~46 | sp³ carbon between two carbonyls. |

| Ethyl -OC H₂- (4) | Both | ~61-62 | sp³ carbon attached to an electronegative oxygen atom. |

| Vinylic =C H- (5) | Enol | ~90-100 | sp² carbon of the enol double bond. |

| Aromatic C -H (6, 7) | Both | ~128-130 | Aromatic sp² carbons. Two signals expected due to symmetry. |

| Aromatic C -CH₃ (8) | Both | ~132-135 | Quaternary aromatic carbon attached to the methyl group. |

| Aromatic C -C=O (9) | Both | ~140-145 | Quaternary aromatic carbon attached to the carbonyl group. |

| Ester C =O (10) | Keto | ~167 | Ester carbonyl carbon. |

| Ester C =O (10') | Enol | ~168-172 | Ester carbonyl in conjugation with the enol system. |

| Enolic =C -OH (11) | Enol | ~175-180 | Enolic sp² carbon attached to the hydroxyl group. |

| Ketone C =O (12) | Keto | ~192 | Ketone carbonyl carbon. |

| Aryl Ketone C =O (12') | Enol | ~190-195 | Ketone carbonyl in conjugation with the aromatic ring. |

| Keto C =O (13) | Keto | ~201-203 | The second ketone carbonyl of the diketo system. |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides unambiguous structural confirmation. More significantly, it offers a clear window into the dynamic keto-enol tautomerism inherent to this class of molecules. The ability to identify and assign distinct signals for both the keto and enol forms allows for the direct quantification of their equilibrium ratio under specific experimental conditions. This detailed spectral interpretation, grounded in the principles of chemical shift theory and spin-spin coupling, is an indispensable tool for researchers and scientists in ensuring the identity, purity, and structural integrity of this important synthetic intermediate.

References

- AWS. (n.d.). Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A.

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(10), 1339. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Supporting Information.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). An NMR Study of Keto-Enol Tautomerism. Retrieved from [Link]

-

Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. 26(4), 321-325. Retrieved from [Link]

-

ResearchGate. (2016). Mastering β-keto esters. Retrieved from [Link]

- Johns Hopkins University. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors.

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Chem Lab. (2015). Keto-Enol Tautomerism. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. 26(4), 321-325. Retrieved from [Link]

-

ACS Publications. (1966). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. The Journal of Organic Chemistry, 31(1), 26-31. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

ResearchGate. (2004). The Keto–Enol Tautomerization of Ethyl Butyryl Acetate Studied by LC-NMR. Retrieved from [Link]

-

University of Calgary. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

University of Bath. (n.d.). NMR spectra 1-13C. Retrieved from [Link]

-

ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]

- 4. benchchem.com [benchchem.com]

- 5. azooptics.com [azooptics.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Ethyl 2-acetyl-3-oxo-3-phenylpropanoate (C₁₃H₁₄O₄): Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the β-keto ester, ethyl 2-acetyl-3-oxo-3-phenylpropanoate. As a trifunctional molecule incorporating an ester, a ketone, and an additional acetyl group, this compound represents a versatile and highly reactive scaffold for synthetic chemistry. Its utility is particularly pronounced in the fields of organic synthesis and drug development, where it serves as a sophisticated building block for complex molecular architectures. This document will detail its synthesis, explore the fundamental chemical principles governing its reactivity, and highlight its applications as a precursor to valuable heterocyclic systems.

Compound Identification and Physicochemical Properties

The molecular formula C₁₃H₁₄O₄ corresponds to the β-keto ester with the IUPAC name ethyl 2-acetyl-3-oxo-3-phenylpropanoate . This compound is a derivative of ethyl 3-oxo-3-phenylpropanoate (commonly known as ethyl benzoylacetate), featuring an additional acetyl group at the α-carbon (the carbon atom between the two carbonyl groups).

Chemical Structure:

The presence of three carbonyl groups in close proximity dictates the compound's unique chemical properties and high reactivity, which will be explored in subsequent sections.

Table 1: Physicochemical Properties of Ethyl 2-acetyl-3-oxo-3-phenylpropanoate

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₄ |

| IUPAC Name | ethyl 2-acetyl-3-oxo-3-phenylpropanoate |

| Molar Mass | 234.25 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, DMF); Insoluble in water |

| pKa (α-proton) | Estimated to be highly acidic (approx. 9-11) due to dual carbonyl stabilization |

Synthesis Protocol: Acylation of Ethyl Benzoylacetate

The most logical and direct synthesis of ethyl 2-acetyl-3-oxo-3-phenylpropanoate involves the C-acylation of its precursor, ethyl benzoylacetate. This reaction leverages the high acidity of the α-proton located between the ketone and ester carbonyls.

Mechanistic Rationale

The synthesis is a base-mediated process. A suitable base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl benzoylacetate. This deprotonation is highly favorable because the resulting negative charge is stabilized by resonance delocalization across both the ester and ketone oxygen atoms, forming a stable enolate.[1] This enolate is a potent carbon nucleophile. Subsequent introduction of an acetylating agent, such as acetyl chloride (CH₃COCl), results in a nucleophilic acyl substitution, where the enolate attacks the electrophilic carbonyl carbon of the acetyl chloride, forming the new carbon-carbon bond and yielding the target molecule.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of ethyl 2-acetyl-3-oxo-3-phenylpropanoate.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established methods for C-acylation of β-keto esters.

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 100 mL of anhydrous ethanol.

-

Base Addition: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved. Cool the resulting solution to 0°C in an ice bath.

-

Enolate Formation: Add ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise to the sodium ethoxide solution over 30 minutes with continuous stirring. Stir for an additional hour at room temperature to ensure complete formation of the sodium enolate.

-

Acylation: Cool the reaction mixture back to 0°C. Add acetyl chloride (7.9 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C. A precipitate of sodium chloride will form.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture into 200 mL of cold, dilute hydrochloric acid (1 M) to neutralize the excess base and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 2-acetyl-3-oxo-3-phenylpropanoate.

Core Chemical Principles: Reactivity and Tautomerism

The reactivity of ethyl 2-acetyl-3-oxo-3-phenylpropanoate is dominated by the chemistry of β-dicarbonyl compounds.[2][3] The two key features are the acidity of the central α-hydrogen and the existence of keto-enol tautomerism.

Acidity of the α-Proton

The proton on the carbon atom situated between the three carbonyl groups is exceptionally acidic (pKa ≈ 9-11) compared to protons α to a single ketone or ester (pKa ≈ 19-25).[1] This enhanced acidity is due to the powerful stabilizing effect of the two adjacent carbonyl groups on the resulting conjugate base (the enolate). The negative charge is delocalized over two oxygen atoms and one carbon atom, significantly stabilizing the anion and facilitating its formation even with moderately strong bases like alkoxides.

Keto-Enol Tautomerism

Like most 1,3-dicarbonyl compounds, this molecule exists as a rapid equilibrium between the tri-keto form and several possible enol tautomers.[4][5][6] The enol form is stabilized by the formation of a conjugated π-system and, more importantly, by a strong intramolecular hydrogen bond between the enolic hydroxyl group and an adjacent carbonyl oxygen, forming a stable six-membered ring. The position of this equilibrium is highly dependent on the solvent.[5]

Caption: Keto-enol tautomerism in ethyl 2-acetyl-3-oxo-3-phenylpropanoate.

Applications in Synthetic Chemistry & Drug Development

The true value of ethyl 2-acetyl-3-oxo-3-phenylpropanoate lies in its role as a versatile intermediate. The multiple reaction sites allow for the construction of complex molecular frameworks, particularly heterocyclic compounds, which are prevalent in medicinal chemistry.[2][7]

Synthesis of Pyrazole Derivatives

One of the most classic reactions of β-dicarbonyl compounds is their condensation with hydrazine to form pyrazoles.[8][9] Pyrazolones are important scaffolds in pharmaceuticals. The reaction with ethyl 2-acetyl-3-oxo-3-phenylpropanoate would proceed via condensation at two of the carbonyl groups to form a five-membered heterocyclic ring.

Synthesis of Pyrimidine and Quinoline Derivatives

The β-keto ester moiety is a common precursor for synthesizing other important heterocyclic systems. For example, condensation reactions with urea or amidines can yield pyrimidine derivatives. Furthermore, its precursor, ethyl benzoylacetate, is widely used in reactions like the Friedländer annulation to produce quinolines or in multicomponent reactions to generate diverse heterocyclic libraries for drug screening.[7][10][11]

Role as a Synthetic Building Block

Beyond heterocycle synthesis, the acidic α-carbon can be readily alkylated or acylated, allowing for the introduction of various substituents.[12] Moreover, after hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid can undergo facile thermal decarboxylation.[1][12] This sequence provides a powerful method for synthesizing complex substituted ketones, a common strategy in the total synthesis of natural products.[13]

Conclusion

Ethyl 2-acetyl-3-oxo-3-phenylpropanoate (C₁₃H₁₄O₄) is a prototypical example of a highly functionalized and synthetically valuable β-dicarbonyl compound. Its synthesis is readily achievable through the acylation of ethyl benzoylacetate. The compound's chemical behavior is governed by the pronounced acidity of its α-proton and its existence in a keto-enol equilibrium. These properties make it an excellent nucleophile and a versatile precursor for a wide range of chemical transformations, most notably in the synthesis of heterocyclic scaffolds like pyrazoles and pyrimidines that are of significant interest to the pharmaceutical industry. This guide underscores its importance as a key intermediate for researchers and professionals engaged in advanced organic synthesis and drug discovery.

References

- Fiveable. (n.d.). β-dicarbonyl compounds Definition.

- UBC Library Open Collections. (2010, March 15). New synthetic methods using β-keto esters and some useful applications in natural products syntheses. The University of British Columbia.

- ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.

- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes.

- Wikipedia. (n.d.). Japp–Klingemann reaction.

- ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis.

- Sigma-Aldrich. (n.d.).

- Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube.

- National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV.

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

- PubChem. (n.d.).

- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Ethyl Benzoylacetate: A Key Intermediate in Organic Synthesis and Pharmaceuticals.

- R Discovery. (n.d.).

- ResearchGate. (2025, August 7). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5).

- ChemicalBook. (n.d.).

- JoVE. (2025, May 22).

- Wikipedia. (n.d.). Dicarbonyl.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. fiveable.me [fiveable.me]

- 3. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl benzoylacetate technical grade, 90 94-02-0 [sigmaaldrich.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 13. New synthetic methods using β-keto esters and some useful applications in natural products syntheses - UBC Library Open Collections [open.library.ubc.ca]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is a β-keto ester of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its reactive 1,3-dicarbonyl moiety serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures, some of which are investigated for their therapeutic potential.[1][3] The efficacy, safety, and shelf-life of any active pharmaceutical ingredient (API) or intermediate are intrinsically linked to its stability.[4] This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical Profile and Inherent Reactivity

To comprehend the stability of this compound, a foundational understanding of its molecular structure is paramount. The molecule possesses several key functional groups that dictate its reactivity and potential degradation pathways:

-

β-Keto Ester System: The core of the molecule is the β-keto ester functionality, which is known for its susceptibility to both acidic and basic hydrolysis.[5] This can lead to the cleavage of the ethyl ester, forming the corresponding β-keto acid, which itself can be unstable.[6]

-

Aromatic Ketone: The presence of a p-tolyl ketone group introduces the potential for photochemical reactions.[7][8] Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various degradation reactions.

-

Enolizable Protons: The methylene protons situated between the two carbonyl groups are acidic and can be abstracted, leading to the formation of an enolate. While this is a key feature for its synthetic utility, it also presents a pathway for isomerization and potential degradation.

Potential Degradation Pathways

Several environmental factors can compromise the chemical integrity of this compound. Understanding these degradation pathways is crucial for establishing appropriate storage and handling protocols.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by the presence of acids or bases.

-

Mechanism: In the presence of moisture, the ester can be cleaved to yield ethanol and the corresponding β-keto acid, 2,4-dioxo-4-(p-tolyl)butanoic acid. This β-keto acid is prone to decarboxylation, especially upon gentle heating, to yield 1-(p-tolyl)butane-1,3-dione.[5][6]

Caption: Hydrolytic degradation pathway of this compound.

Photochemical Degradation

The aromatic ketone moiety in the molecule makes it susceptible to degradation upon exposure to light, particularly in the UV spectrum.[7][9]

-

Mechanism: Aromatic ketones can undergo photochemical reactions such as photoreduction or photo-oxidation.[7][8] These reactions often proceed via the formation of radical intermediates, which can lead to a complex mixture of degradation products.[9] The specific degradation pathway will depend on the presence of other reactive species and the solvent system.

Thermal Decomposition

While β-keto esters are generally more stable than their corresponding acids, elevated temperatures can promote degradation.

-

Mechanism: Thermal stress can accelerate hydrolysis if moisture is present. Additionally, it can lead to decarboxylation of the β-keto acid intermediate.[5] In the absence of moisture, high temperatures may induce other decomposition pathways, potentially involving the cleavage of C-C bonds.

Oxidative Degradation

The presence of oxygen, especially in combination with light or trace metal impurities, can lead to oxidative degradation.

-

Mechanism: The enol form of the β-dicarbonyl system can be susceptible to oxidation. The aromatic ring could also be a site for oxidative degradation under harsh conditions. For compounds sensitive to air, handling and storage under an inert atmosphere are crucial.[10][11]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation and hydrolysis by excluding oxygen and moisture.[10][11] |

| Light | Amber glass vial or opaque container | Protects the compound from photolytic degradation initiated by UV or visible light.[4][10] |

| Moisture | Tightly sealed container with a desiccant | Prevents hydrolytic degradation of the ester functionality.[10] |

Handling Procedures

-

Inert Atmosphere Handling: For optimal stability, particularly for long-term storage or when handling small quantities, it is advisable to work within an inert atmosphere glovebox or use Schlenk line techniques to prevent exposure to air and moisture.[10][12][13]

-

Avoid Contamination: Use clean, dry glassware and spatulas to avoid introducing impurities that could catalyze degradation.[11][14]

-

Minimize Heat Exposure: When weighing or preparing solutions, avoid prolonged exposure to heat sources.

-

Solvent Selection: For solution-based applications, use dry, deoxygenated solvents to minimize hydrolytic and oxidative degradation.

Experimental Workflow for Stability Assessment

A systematic approach to stability testing is essential to determine the shelf-life and optimal storage conditions for this compound.

Caption: Experimental workflow for a comprehensive stability study.

Step-by-Step Protocol for a Forced Degradation Study

-

Sample Preparation: Accurately weigh samples of this compound into separate, appropriate containers for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide.

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time-Point Sampling: At specified time intervals, withdraw samples from each stress condition.

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to determine the purity and quantify any degradation products.

-

Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

-

-

Data Evaluation: Compare the degradation profiles under different stress conditions to identify the primary degradation pathways and the lability of the molecule.

Conclusion

The stability of this compound is governed by its inherent chemical structure, making it susceptible to hydrolysis, photodecomposition, and oxidation. By implementing the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of this important chemical intermediate. A thorough understanding of its stability profile through systematic studies is a critical step in its application in research and drug development, ultimately contributing to the integrity and reproducibility of scientific outcomes.

References

- Stability Storage Conditions In Pharma Industry | GMP Insiders. (n.d.).

- Air Sensitive Compounds | Ossila. (n.d.).

-

Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation. (2020). Angewandte Chemie International Edition, 59(13), 5365–5370. Retrieved from [Link]

-

Recent advances in the transesterification of β-keto esters. (2021). Organic & Biomolecular Chemistry, 19(26), 5790–5803. Retrieved from [Link]

-

Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Atmospheric Chemistry and Physics, 9(13), 4423–4431. Retrieved from [Link]

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect, 6(40), 10957-10978. Retrieved from [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific. (n.d.). Retrieved from [Link]

-

Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

The manipulation of air.sensitive compounds. (n.d.). Retrieved from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Retrieved from [Link]

-

Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). Retrieved from [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2011). Proceedings of the Japan Academy, Series B, 87(4), 169–188. Retrieved from [Link]

-

Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). The Journal of Organic Chemistry, 86(5), 3845–3857. Retrieved from [Link]

-

Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. (2003). Synthesis, 2003(11), 1679-1682. Retrieved from [Link]

Sources

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gmpinsiders.com [gmpinsiders.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]

- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. ehs.umich.edu [ehs.umich.edu]

The Arylbutanoate Scaffold in Medicinal Chemistry: A Historical and Technical Guide

Foreword

The journey of drug discovery is one of relentless iteration, building upon decades of foundational research to refine and enhance therapeutic efficacy. Within the pantheon of anti-inflammatory agents, the arylalkanoic acids represent a cornerstone of medicinal chemistry, a class dominated by the illustrious "profens." This guide, however, delves into a less-trodden yet significant branch of this family: the arylbutanoates. We will traverse the historical landscape that gave rise to these molecules, dissect their chemical synthesis and structure-activity relationships, and provide field-proven protocols for their evaluation. This document is intended for the discerning researcher and drug development professional, offering not just a recitation of facts, but an in-depth perspective on the causality and scientific integrity behind the development of these important therapeutic agents.

The Genesis of Arylalkanoic Acids: From Willow Bark to Targeted Inhibition

The quest to quell inflammation is as old as medicine itself. The journey began with the empirical use of willow bark extracts, which were later found to contain salicin, leading to the synthesis of acetylsalicylic acid (Aspirin) in the late 19th century.[1][2] The post-World War II era saw a surge in the development of non-steroidal anti-inflammatory drugs (NSAIDs), largely discovered through empirical screening in animal models.[2] A paradigm shift occurred in the 1970s when John Vane discovered that the mechanism of action of NSAIDs was the inhibition of prostaglandin biosynthesis.[3] This discovery reshaped the field, moving it from serendipitous discovery to rational drug design.

The arylalkanoic acid derivatives emerged as the largest and most successful class of NSAIDs.[4] This class is dominated by the 2-arylpropionic acids (e.g., Ibuprofen, Naproxen), often termed "profens." Ibuprofen, derived from propionic acid, was developed in the 1960s by the Boots Group as a safer alternative to aspirin and was first launched in 1969.[5] The core structure, an acidic moiety attached to a planar aromatic group, proved to be a highly effective pharmacophore for inhibiting the newly discovered cyclooxygenase (COX) enzymes.[6]

Within this context, the 2-arylbutanoic acids, such as Butibufen, represent a logical extension of the profen scaffold, exploring the impact of a slightly larger alkyl acid side chain on activity and safety.[4][7]

Timeline of Key Discoveries in Arylalkanoic Acid Development

The following diagram illustrates the major milestones in the journey from traditional remedies to the development of modern arylalkanoic acid NSAIDs.

Caption: A timeline of major milestones in NSAID development.

The Arylbutanoate Candidate: Butibufen

While the arylpropionic acid scaffold of ibuprofen proved immensely successful, medicinal chemists explored variations to optimize the therapeutic window. One such variation was the extension of the propionic acid side chain to a butanoic acid, leading to the development of Butibufen , or 2-(4-isobutylphenyl)butyric acid.[7]

Butibufen emerged as an anti-inflammatory, analgesic, and antipyretic agent with a potency equivalent to or greater than its predecessors in various animal models.[8] The rationale for this molecular modification lies in exploring the steric and lipophilic boundaries of the COX enzyme's active site, aiming for improved binding affinity or a differential COX-1/COX-2 selectivity profile.

Chemical Synthesis and Structure-Activity Relationships (SAR)

The synthesis of arylbutanoates like Butibufen follows pathways analogous to those developed for ibuprofen, often starting from an appropriate aryl precursor.

General Structure of 2-Arylbutanoates

Caption: The core chemical scaffold of a 2-arylbutanoate.

Structure-Activity Relationship (SAR) of Arylalkanoic Acids

The biological activity of this class is governed by several structural rules:

-

Acidic Center: A center of acidity, typically a carboxylic acid, is essential for activity. The pKa of this group influences absorption and interaction with the target enzyme.[6]

-

α-Substitution: Introducing a methyl group on the carbon alpha to the carboxylic acid (as in propionates like ibuprofen) generally enhances anti-inflammatory activity compared to the acetic acid parent (e.g., Ibufenac).[2] The activity resides almost exclusively in the (S)-enantiomer.[9]

-

Chain Length: The arylbutanoates test the effect of extending this α-substituent to an ethyl group. This modification impacts the compound's lipophilicity and steric fit within the COX active site. While direct comparative studies are scarce, the development of Butibufen suggests that this extension maintains potent anti-inflammatory activity.[4][8] Increasing the distance between the aromatic ring and the acidic center by more than one carbon atom generally decreases activity.[2]

-